1-(2,4,5-Trichlorophenyl)ethanol
Overview
Description
1-(2,4,5-Trichlorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3O and a molecular weight of 225.50 g/mol It is characterized by the presence of three chlorine atoms attached to a phenyl ring and an ethanol group
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4,5-Trichlorophenyl)ethanol . These factors could include pH, temperature, presence of other molecules, and cellular environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2,4,5-Trichlorophenyl)ethanol are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that the effects of this compound could change over time, depending on its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the effects of this compound could vary with different dosages, including any threshold effects, toxic effects, or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-(2,4,5-Trichlorophenyl)ethanol typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,5-trichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Scientific Research Applications
1-(2,4,5-Trichlorophenyl)ethanol has several applications in scientific research:
Comparison with Similar Compounds
1-(2,4,5-Trichlorophenyl)ethanol can be compared with other similar compounds, such as:
1-(2,4,6-Trichlorophenyl)ethanol: This compound has a similar structure but with the chlorine atoms in different positions on the phenyl ring.
1-(2,3,5-Trichlorophenyl)ethanol:
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which can influence its chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWWYRPCFIOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864491 | |
Record name | 1-(2,4,5-Trichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14299-54-8 | |
Record name | 2,4,5-Trichlorophenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-TRICHLORO-.ALPHA.-METHYLBENZENEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0KK5EVM9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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